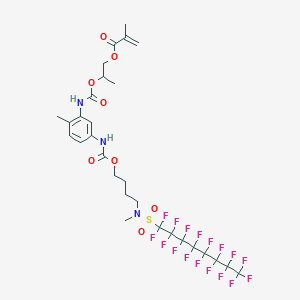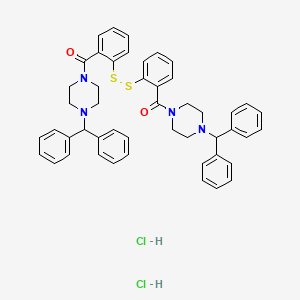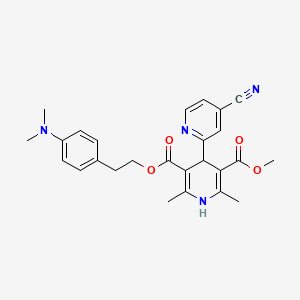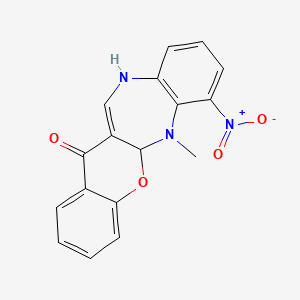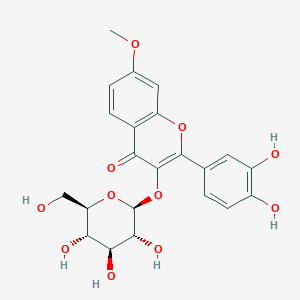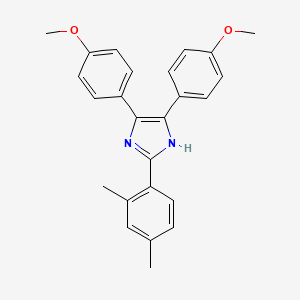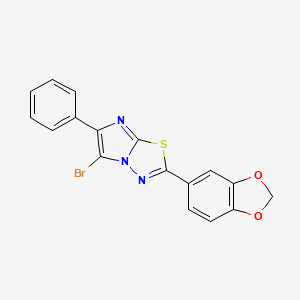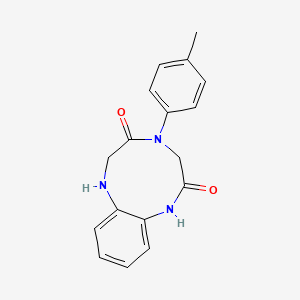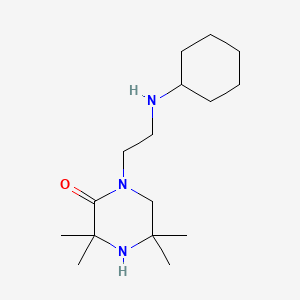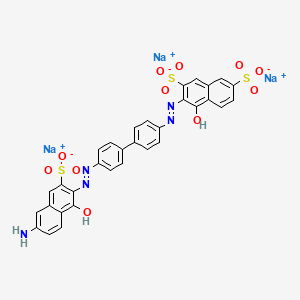
3-((4'-((6-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Direct Violet 27 is a synthetic dye belonging to the class of direct dyes. It is known for its vibrant violet color and is primarily used in the textile industry for dyeing cotton, silk, wool, and other cellulosic fibers. Direct dyes are anionic dyes that are applied directly to the substrate in a neutral or alkaline bath, making them one of the most cost-effective groups of dyes used for dyeing cellulosic materials .
Preparation Methods
The synthesis of Direct Violet 27 involves the formation of azo bonds, which are characteristic of many direct dyes. The typical synthetic route includes the diazotization of aromatic amines followed by coupling with aromatic compounds. The reaction conditions often involve acidic or neutral pH and temperatures ranging from room temperature to slightly elevated temperatures. Industrial production methods may include the use of microwave radiation to improve the sustainability and efficiency of the dyeing process .
Chemical Reactions Analysis
Direct Violet 27 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative decolorization in the presence of peroxodisulfate-silver (I) as a redox system. This reaction is catalyzed by silver (I) through the formation of silver (II), a strong oxidizing agent. The reaction rate increases with decreasing pH, and the major products formed include intermediates and final products resulting from the degradation of the dye .
Scientific Research Applications
Direct Violet 27 has a wide range of scientific research applications. In the textile industry, it is used for dyeing cotton, silk, wool, and other cellulosic fibers. It is also used in the printing industry for producing vibrant colors in inks. Additionally, Direct Violet 27 is used in environmental studies for the removal of dyes from wastewater using novel bentonite nanocomposites . The dye’s properties make it suitable for various applications in chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of Direct Violet 27 involves its interaction with the substrate through hydrogen bonding and van der Waals forces. The dye molecules adhere to the fabric molecules without the need for additional chemicals. The molecular targets and pathways involved include the formation of hydrogen bonds with the hydroxyl groups present in cellulosic fibers, allowing the dye to impart color to the substrate .
Comparison with Similar Compounds
Direct Violet 27 can be compared with other similar compounds such as Pigment Violet 27 and Pigment Violet 3. While Pigment Violet 27 has a similar bluish-violet shade, it is more cost-effective and has higher coloring strength compared to Pigment Violet 3. Both pigments are used in various applications, including inks and coatings, but Direct Violet 27 is unique in its application as a direct dye for textiles .
Similar Compounds
- Pigment Violet 27
- Pigment Violet 3
- Direct Blue 1
- Direct Orange 25
Direct Violet 27 stands out due to its vibrant color, cost-effectiveness, and wide range of applications in various industries.
Properties
CAS No. |
85749-99-1 |
|---|---|
Molecular Formula |
C32H20N5Na3O11S3 |
Molecular Weight |
815.7 g/mol |
IUPAC Name |
trisodium;3-[[4-[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H23N5O11S3.3Na/c33-21-5-11-25-19(13-21)15-27(50(43,44)45)29(31(25)38)36-34-22-6-1-17(2-7-22)18-3-8-23(9-4-18)35-37-30-28(51(46,47)48)16-20-14-24(49(40,41)42)10-12-26(20)32(30)39;;;/h1-16,38-39H,33H2,(H,40,41,42)(H,43,44,45)(H,46,47,48);;;/q;3*+1/p-3 |
InChI Key |
DEDFAYCDKJEVQZ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=C6C=C(C=CC6=C5O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


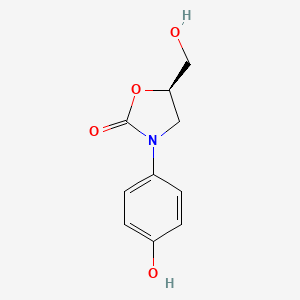
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
